Ruthenium(III) nitrosylnitrate
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Overview
Description
Ruthenium(III) nitrosylnitrate, also known as ruthenium nitrosyl nitrate, is a coordination complex of ruthenium. It is characterized by the presence of nitrosyl (NO) and nitrate (NO₃) ligands. This compound is notable for its applications in catalysis and its ability to release nitric oxide (NO), which has significant biological and chemical implications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitroso nitrate;ruthenium(3+) typically involves the reaction of ruthenium trichloride with nitric acid and nitrous acid. One common method is a two-step synthesis process:
Oxidative Distillation: Ruthenium is oxidized and absorbed in nitric acid.
Nitrosylation: The resulting solution is treated with nitrosyl gas to form ruthenium nitrosyl nitrate.
Industrial Production Methods
Industrial production of nitroso nitrate;ruthenium(3+) involves similar steps but on a larger scale. The process is optimized to ensure high purity and yield, often using rotary evaporation to obtain the final product. This method is advantageous due to its simplicity, low energy consumption, and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ruthenium(III) nitrosylnitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as nitrate can be substituted with other ligands like pyridine.
Common Reagents and Conditions
Oxidation: Often involves oxidizing agents like cerium(IV) or silver(II).
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield complexes like [RuNO(Py)₂(NO₃)₃] and [RuNO(Py)₃(NO₃)(OH)] .
Scientific Research Applications
Ruthenium(III) nitrosylnitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various ruthenium-based catalysts.
Biology: Acts as a nitric oxide donor, which is crucial in studying NO-related biological processes.
Mechanism of Action
The mechanism by which nitroso nitrate;ruthenium(3+) exerts its effects is primarily through the release of nitric oxide (NO). This release can be triggered by light (photoinduced) or by chemical reduction. NO interacts with various molecular targets, including enzymes and receptors, leading to diverse biological effects such as vasodilation, neurotransmission, and immune response modulation .
Comparison with Similar Compounds
Ruthenium(III) nitrosylnitrate can be compared with other ruthenium nitrosyl complexes:
Ruthenium nitrosyl chloride: Similar in structure but contains chloride ligands instead of nitrate.
Ruthenium nitrosyl sulfate: Contains sulfate ligands and is used in different catalytic applications.
Ruthenium nitrosyl acetate: Features acetate ligands and is studied for its unique reactivity.
These compounds share the ability to release NO but differ in their ligand environments, which influences their reactivity and applications.
Properties
IUPAC Name |
nitroso nitrate;ruthenium(3+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N2O4.Ru/c3-1-6-2(4)5;/q;+3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMZOGDHKPTVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)O[N+](=O)[O-].[Ru+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O4Ru+3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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